molecular formula C16H17NO5S B7715416 ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate

ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate

Cat. No. B7715416
M. Wt: 335.4 g/mol
InChI Key: CRQWGRFMDFNYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

In the study of designing pharmacophore models for analgesics, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Mechanism of Action

Target of Action

Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the -cf3 group can lower the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed effects.

Biochemical Pathways

Given its potential role in reverse transcriptase enzyme inhibition , it may be involved in the regulation of nucleic acid synthesis . Reverse transcriptase is a crucial enzyme in the life cycle of retroviruses, and its inhibition can prevent the replication of these viruses.

Result of Action

Given its potential role in reverse transcriptase enzyme inhibition , it may have antiviral effects, particularly against retroviruses.

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-21-16(18)12-22-14-8-10-15(11-9-14)23(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQWGRFMDFNYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(phenylsulfamoyl)phenoxy]acetate

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